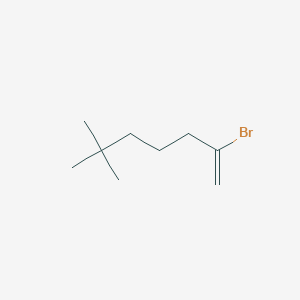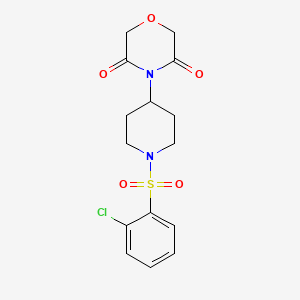
4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. The presence of a sulfonyl group attached to a piperidine ring and a morpholine dione suggests that this compound could exhibit interesting chemical and pharmacological properties. The chlorophenyl moiety may also contribute to the molecule's activity by influencing its electronic properties and ability to interact with biological targets .
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . Similar synthetic strategies are employed in the synthesis of isoquinoline diones and quinazoline derivatives, where various cyclization and sulfonylation reactions are catalyzed by light or other means . The synthesis of the specific compound would likely follow analogous steps, with careful selection of starting materials and reaction conditions to ensure the formation of the desired morpholine dione structure.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray crystallography, which provides detailed information about the conformation and geometry of the molecule. For instance, the piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom can be distorted from a regular tetrahedron . These structural insights are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Compounds with sulfonyl piperidine and morpholine structures can participate in various chemical reactions. The presence of reactive functional groups such as sulfonyl and chlorophenyl allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities . The reactivity of these compounds can be influenced by the nature of substitutions on the aromatic rings and the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as sulfonyl and chlorophenyl can affect the compound's acidity, basicity, solubility, and stability. These properties are important for the compound's biological activity and pharmacokinetics. Spectroscopic techniques such as NMR and IR are commonly used to characterize these compounds and confirm their structures . Additionally, computational methods like density functional theory (DFT) can provide insights into the electronic properties and reactivity of the molecule .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S/c16-12-3-1-2-4-13(12)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-10-15(18)20/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHKNHIWJQQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

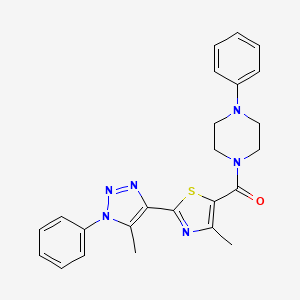
![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)

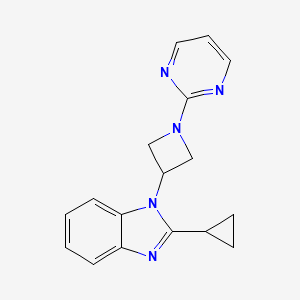
![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)
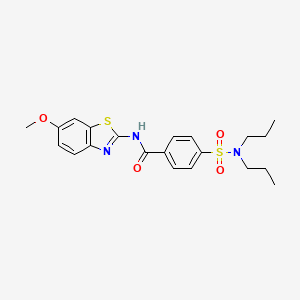
![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)
![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)
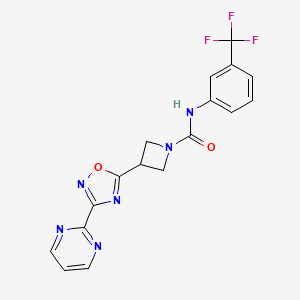
![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)
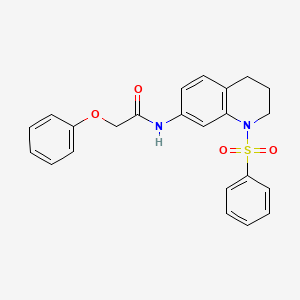
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3003220.png)
